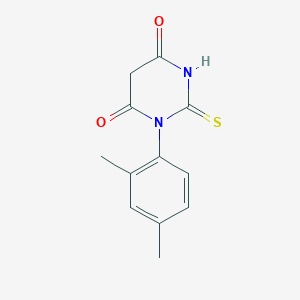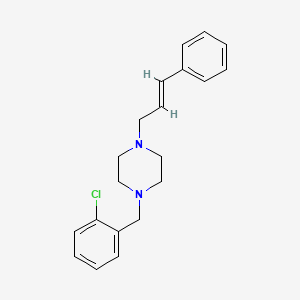
1-(2-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine belongs to the class of organic compounds known as piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. These compounds are notable for their range of pharmacological activities and are often used as building blocks in the synthesis of pharmaceutical drugs.
Synthesis Analysis
Piperazine derivatives are commonly synthesized through various chemical reactions, involving key steps such as alkylation, reduction, and cyclization. The synthesis routes typically start from basic piperazine and involve the introduction of substituents to the piperazine ring to obtain the desired compounds. For example, a general approach might involve the reaction of piperazine with an appropriate electrophile followed by substitution reactions to introduce various side chains (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. The presence and position of different substituents on the piperazine ring can affect the compound's binding affinity to biological targets. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are typically used to determine and analyze the molecular structure of these compounds (Sanjeevarayappa, C., Pushpa Iyengar, K. E. Manoj Kumar, & P. A. Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and alkylation. The reactivity of these compounds is largely influenced by the nature of the substituents attached to the piperazine ring. These chemical properties are crucial for modifying the pharmacological profile of the compounds (Yurttaş, L., Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and boiling point, are important for their application in drug formulation. These properties can be tailored by modifying the molecular structure, which in turn can affect the drug's bioavailability and pharmacokinetics (Kumara, K., K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, & N. K. Lokanath, 2017).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of piperazine derivatives with other molecules are crucial for their biological activity and therapeutic efficacy. These properties are determined by factors such as electronic configuration, spatial arrangement, and the presence of functional groups (Guna, J.V., V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSZDBPNKBROR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


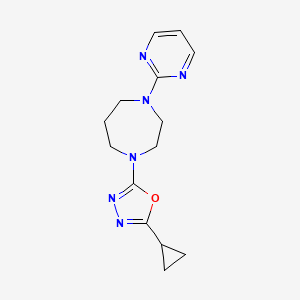
![N-(2-methoxyethyl)-N-methyl-3-{[(tetrahydro-2H-pyran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5640789.png)
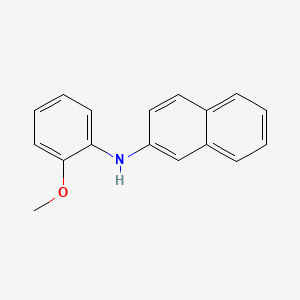
![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)
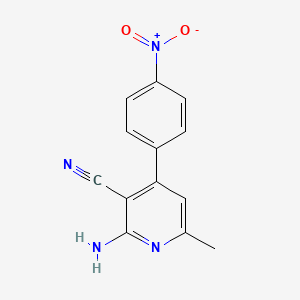
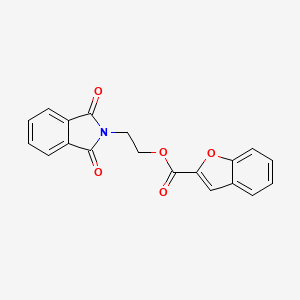
![7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5640817.png)
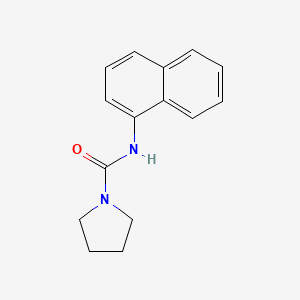

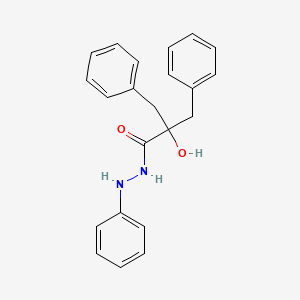
![(1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640836.png)
![1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640844.png)
